2,4-Diamino-5-(3-methoxy-4,5-methylenedioxybenzyl)pyrimidine
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Overview
Description
2,4-Diamino-5-(3-methoxy-4,5-methylenedioxybenzyl)pyrimidine is a chemical compound with the molecular formula C13H14N4O3 and a molecular weight of 274.2753 g/mol . This compound is characterized by its pyrimidine core, which is substituted with amino groups at positions 2 and 4, and a benzyl group at position 5 that contains methoxy and methylenedioxy functionalities.
Preparation Methods
The synthesis of 2,4-Diamino-5-(3-methoxy-4,5-methylenedioxybenzyl)pyrimidine typically involves multi-step organic reactions. One common method includes the iodination of 2,4-diaminopyrimidine derivatives followed by Suzuki coupling reactions . The reaction conditions often involve the use of N-iodosuccinimide in dry acetonitrile for iodination, and palladium-catalyzed cross-coupling reactions for the Suzuki coupling . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvements.
Chemical Reactions Analysis
2,4-Diamino-5-(3-methoxy-4,5-methylenedioxybenzyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzyl moiety.
Substitution: The amino groups and the benzyl group can participate in substitution reactions, often using reagents like halogens or nucleophiles.
Coupling Reactions: Suzuki coupling is a notable reaction used in its synthesis, involving palladium catalysts and boronic acids.
Scientific Research Applications
2,4-Diamino-5-(3-methoxy-4,5-methylenedioxybenzyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Diamino-5-(3-methoxy-4,5-methylenedioxybenzyl)pyrimidine involves its interaction with molecular targets such as enzymes. For instance, similar compounds like pyrimethamine inhibit dihydrofolate reductase, blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to the failure of nuclear division in cells, which can be exploited in therapeutic applications.
Comparison with Similar Compounds
2,4-Diamino-5-(3-methoxy-4,5-methylenedioxybenzyl)pyrimidine can be compared with other pyrimidine derivatives:
2,4-Diamino-5-iodo-6-substituted pyrimidine: Used in similar synthetic routes but with different substituents at the 6-position.
Pyrimethamine: A well-known dihydrofolate reductase inhibitor with a similar core structure but different substituents.
2,4-Diamino-5-aryl-6-substituted pyrimidine: These compounds have variations in the aryl group, affecting their chemical and biological properties.
Properties
CAS No. |
43005-09-0 |
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Molecular Formula |
C13H14N4O3 |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H14N4O3/c1-18-9-3-7(4-10-11(9)20-6-19-10)2-8-5-16-13(15)17-12(8)14/h3-5H,2,6H2,1H3,(H4,14,15,16,17) |
InChI Key |
DGKKGLAEGKBLCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CC3=CN=C(N=C3N)N |
Origin of Product |
United States |
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